molecular formula C10H17ClN4OS B2505820 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide CAS No. 1435803-66-9

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide

Cat. No.: B2505820
CAS No.: 1435803-66-9
M. Wt: 276.78
InChI Key: XGMNAHRNSPFIBX-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide typically involves the reaction of 1,3,4-thiadiazole derivatives with prolinamide. One common method involves the reaction of 1,3,4-thiadiazole with prolinamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. This inhibition can result in the death of microbial cells or the inhibition of cancer cell growth .

Comparison with Similar Compounds

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is unique compared to other 1,3,4-thiadiazole derivatives due to its specific structure and the presence of the prolinamide group. Similar compounds include:

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-6(2)9-13-14-10(16-9)12-8(15)7-4-3-5-11-7/h6-7,11H,3-5H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPZUQQBRWLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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